molecular formula C11H20N8S B2749100 N-allyl-2-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)hydrazinecarbothioamide CAS No. 325995-52-6

N-allyl-2-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)hydrazinecarbothioamide

Cat. No.: B2749100
CAS No.: 325995-52-6
M. Wt: 296.4
InChI Key: QEOBMGGHFJCLLM-UHFFFAOYSA-N
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Description

N-allyl-2-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C11H20N8S and its molecular weight is 296.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-allyl-2-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)hydrazinecarbothioamide and related compounds have been synthesized for various research purposes. For instance, studies have demonstrated the synthesis of novel benzoxazine monomers containing allyl groups, exhibiting excellent thermomechanical properties and thermal stability due to allyl and oxazine thermal polymerization (Agag & Takeichi, 2003)(Agag & Takeichi, 2003). Similarly, the synthesis of novel Schiff bases containing the 1,2,4-triazole ring has been reported, highlighting the chemical versatility and potential for further functional material development (Mobinikhaledi et al., 2010)(Mobinikhaledi et al., 2010).

Degradation Studies

Research on simazine, a compound structurally related to the target molecule, provides insights into degradation pathways and environmental impacts. For example, the degradation of simazine by corn seedlings has been studied, revealing how simazine is converted to a detoxified form, hydroxysimazine, in vivo, suggesting potential bioremediation approaches (Hamilton & Moreland, 1962)(Hamilton & Moreland, 1962).

Biochemical and Material Applications

Compounds structurally similar to this compound have shown potential in various biochemical and material applications. For example, the synthesis and evaluation of β-enamino thiosemicarbazide derivatives have demonstrated significant tyrosinase inhibition, which is crucial for potential therapeutic applications in treating hyperpigmentation disorders (Chaves et al., 2018)(Chaves et al., 2018). Additionally, the antimicrobial activities of chalcones, pyrazolines, and aminopyrimidines containing triazine structures have been explored, showing efficacy against various bacterial strains, which is pivotal for developing new antimicrobial agents (Solankee et al., 2009)(Solankee et al., 2009).

Properties

IUPAC Name

1-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]amino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N8S/c1-4-7-14-11(20)19-18-10-16-8(12-5-2)15-9(17-10)13-6-3/h4H,1,5-7H2,2-3H3,(H2,14,19,20)(H3,12,13,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOBMGGHFJCLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)NNC(=S)NCC=C)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.